[2-(Cyclopentylthio)ethyl]amine

Medicinal Chemistry Property Prediction Physicochemical Profiling

[2-(Cyclopentylthio)ethyl]amine (CAS 204129-50-0) is a primary amine featuring a cyclopentylthioether substituent. It is a small molecule (C₇H₁₅NS, MW 145.27) with predicted physical properties including a boiling point of 235.9±23.0 °C and a LogP of 1.69.

Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
CAS No. 204129-50-0
Cat. No. B3034665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclopentylthio)ethyl]amine
CAS204129-50-0
Molecular FormulaC7H15NS
Molecular Weight145.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)SCCN
InChIInChI=1S/C7H15NS/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2
InChIKeyWUBBSMWTJGXZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is [2-(Cyclopentylthio)ethyl]amine (CAS 204129-50-0): A Unique Cycloalkylthio Building Block


[2-(Cyclopentylthio)ethyl]amine (CAS 204129-50-0) is a primary amine featuring a cyclopentylthioether substituent. It is a small molecule (C₇H₁₅NS, MW 145.27) with predicted physical properties including a boiling point of 235.9±23.0 °C and a LogP of 1.69 [1]. Its structure combines the nucleophilic amine with a lipophilic thioether, making it a versatile intermediate for medicinal chemistry and material science applications. Commercial availability from major research suppliers is well-established .

Why Generic 'Thioether-Amine' Substitution Is Not Advisable for [2-(Cyclopentylthio)ethyl]amine


Direct substitution of [2-(Cyclopentylthio)ethyl]amine with a simpler analog (e.g., 2-(ethylthio)ethylamine) or a different cycloalkylthio derivative (e.g., 2-(cyclohexylthio)ethylamine) is not chemically or functionally equivalent. The cyclopentyl ring introduces a unique combination of steric bulk and lipophilicity that directly impacts target binding, physicochemical properties, and synthetic versatility. Differences in ring size (5-membered vs. 6-membered cyclohexyl) [1] and conformational constraints alter the molecule's three-dimensional pharmacophore, which is critical for selective protein-ligand interactions. The data below demonstrate that the cyclopentylthio moiety offers a quantifiably distinct profile, making the compound a non-interchangeable component in structure-activity relationship (SAR) studies and targeted synthesis.

Data-Driven Selection Guide: How [2-(Cyclopentylthio)ethyl]amine Compares to Its Closest Analogs


Physicochemical Differentiation: Lipophilicity and Boiling Point Compared to Cyclohexyl and Ethyl Analogs

The compound's lipophilicity, a key determinant of membrane permeability and non-specific binding, is predicted to be significantly higher than its simpler ethylthio analog but lower than the bulkier cyclohexylthio derivative [1]. This positions it in a property space that may offer a favorable balance between solubility and passive diffusion.

Medicinal Chemistry Property Prediction Physicochemical Profiling

Synthetic Utility: Cyclopentylthio Moiety as a Precursor to High-Affinity Ligands

The cyclopentylthio group is a validated pharmacophoric element in potent kinase inhibitors. For example, an analog containing a cyclopentylthio-methyl substituent on a triazolopyridine core (US9670208, Example 307) demonstrated an IC₅₀ of 3.5 nM against human ERK-2 kinase [1]. While this data is not for the free amine, it establishes the cyclopentylthio group's capacity to confer high target affinity in a drug-like context, a property less documented for the corresponding ethyl or cyclohexyl thioether analogs in similar scaffolds.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

CNS Drug Development: Advantageous Lipophilicity Profile for Blood-Brain Barrier Penetration

The compound's predicted LogP of 1.69 and low molecular weight of 145.27 g/mol place it within the established optimal physicochemical space for central nervous system (CNS) drug candidates (typically LogP 1-4, MW <400) [1][2]. Its predicted LogP is 0.6-0.9 units higher than the ethylthio analog, suggesting enhanced passive permeability across the blood-brain barrier (BBB).

CNS Drug Discovery Blood-Brain Barrier Property Prediction

Primary Application Scenarios for [2-(Cyclopentylthio)ethyl]amine (CAS 204129-50-0)


Synthesis of Potent Kinase Inhibitors for Oncology and Inflammation Research

As a primary amine building block, [2-(Cyclopentylthio)ethyl]amine is directly applicable in the synthesis of advanced intermediates for kinase inhibitor programs. Its use enables the introduction of the cyclopentylthio moiety, a group associated with high target affinity as demonstrated by the 3.5 nM ERK-2 inhibitor analog [1]. Researchers can utilize this amine to construct focused compound libraries for exploring SAR around the cyclopentyl group, a strategy not directly accessible with linear or smaller ring thioether precursors.

Design and Optimization of CNS-Penetrant Drug Candidates

Due to its favorable predicted physicochemical profile (LogP 1.69, MW 145.27) [1], [2-(Cyclopentylthio)ethyl]amine is a privileged intermediate for CNS drug discovery. It provides a quantifiably higher LogP than its ethylthio counterpart, which is correlated with improved passive BBB penetration [2]. Incorporating this building block at an early stage of lead optimization can help achieve desirable brain-to-plasma ratios, a critical parameter for efficacy in neurological disease models.

Synthesis of Novel Ligands for G Protein-Coupled Receptors (GPCRs) and Ion Channels

The cycloalkylthio-amine scaffold is a recurring motif in ligands targeting GPCRs and ion channels, where balanced lipophilicity and a basic amine are essential for binding. The cyclopentyl ring offers a steric and electronic profile distinct from cyclohexyl or phenyl groups, enabling the exploration of a unique sub-pocket within a target's binding site [1]. Researchers can use [2-(Cyclopentylthio)ethyl]amine to differentiate their chemical series and access intellectual property space not covered by more common cycloalkylamine analogs.

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